1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
VU0080241 is a positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4).
Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, is a privileged heterocycle in drug discovery. It serves as a building block for developing drug-like candidates exhibiting a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Synthetic strategies and significant biological properties, along with structure-activity relationship (SAR) studies, are crucial for medicinal chemists in developing potential drug candidates (Cherukupalli et al., 2017).
Hybrid Catalysts in Pyranopyrimidine Synthesis
The pyranopyrimidine core, another structure similar to our compound of interest, is essential for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, including organocatalysts, metal catalysts, and green solvents, demonstrates the versatility and broad applicability of these compounds in drug development (Parmar et al., 2023).
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors, which may include structures resembling the compound , have been identified as significant in treating type 2 diabetes mellitus (T2DM). The pursuit for new DPP IV inhibitors is intense, indicating the potential medicinal applications of compounds within this chemical class (Mendieta et al., 2011).
Optoelectronic Materials from Quinazolines and Pyrimidines
Quinazoline and pyrimidine derivatives, which are structurally related to the compound of interest, have significant applications in electronic devices due to their luminescent properties. Incorporating these heterocyclic fragments into π-extended conjugated systems creates novel optoelectronic materials, highlighting the diverse scientific applications beyond medicinal uses (Lipunova et al., 2018).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives are utilized as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications in addition to their biological and medicinal significance (Jindal & Kaur, 2021).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-13-6-7-17(15(3)9-13)24-19-16(10-22-24)18(20-12-21-19)23-8-4-5-14(2)11-23/h6-7,9-10,12,14H,4-5,8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQVVBPDAXJGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.